Boromycin
Overview
Description
Boromycin is a bactericidal polyether-macrolide antibiotic . It was initially isolated from Streptomyces antibioticus and is notable for being the first natural product found to contain the element boron . It is effective against most Gram-positive bacteria, but is ineffective against Gram-negative bacteria .
Synthesis Analysis
The total synthesis of Boromycin has been reported in the Journal of the American Chemical Society . The biosynthesis of Boromycin has also been studied .Molecular Structure Analysis
Boromycin has a complex molecular structure with the formula C45H74BNO15 . Its molecular weight is 879.88 g/mol . The structure includes a boron atom, which is unusual for organic compounds .Chemical Reactions Analysis
Boromycin is known to act as an ionophore for potassium ions . It has been suggested that it could be involved in other chemical reactions, but more research is needed in this area .Physical And Chemical Properties Analysis
Boromycin is a solid compound . Its physical and chemical properties are influenced by its complex molecular structure .Scientific Research Applications
Antibiotic Properties
Boromycin is a bactericidal polyether-macrolide antibiotic . It was initially isolated from the Streptomyces antibioticus and is effective against most Gram-positive bacteria . Boromycin kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell .
Anti-HIV Activity
Boromycin has been studied for its potential anti-HIV activity . The unique properties of boron, the essential trace element found in boromycin, have led to its exploration in the field of antiviral research .
Anti-Plasmodium Activity
Research has also been conducted into the anti-plasmodium activity of boromycin . This suggests potential applications in the treatment of diseases such as malaria, which is caused by Plasmodium parasites .
Activity Against Intracellular Protozoal Parasites
Boromycin has shown activity against intracellular protozoal parasites . This opens up potential applications in the treatment of various protozoal infections .
Boron Neutron Capture Therapy for Malignant Brain Tumors
The boron in boromycin has been studied for its potential use in boron neutron capture therapy for malignant brain tumors . This therapy involves using boron compounds to selectively kill tumor cells while sparing healthy tissue .
Drug Discovery and Development
Boron-based bioactive compounds like boromycin have provided amphiphilic properties to facilitate interaction with protein targets . The spectrum of boron-based entities as drug candidates against many diseases has grown tremendously . For example, Ixazomib, approved by the FDA in 2015, is used to treat multiple myeloma and works via a mechanism similar to that of bortezomib . Vaborbactam, approved by FDA in 2017, is a β-lactamase inhibitor used in combination with antibiotics for the treatment of urinary, abdominal, and lung infections .
Mechanism of Action
Boromycin, also known as Ivomycin, is a bactericidal polyether-macrolide antibiotic . It was initially isolated from the Streptomyces antibioticus and is notable for being the first natural product found to contain the element boron .
Target of Action
Boromycin primarily targets the cytoplasmic membrane within the cell . It is effective against most Gram-positive bacteria , but is ineffective against Gram-negative bacteria . It is also a potent inhibitor of mycobacterial growth .
Mode of Action
Boromycin kills bacteria by negatively affecting the cytoplasmic membrane, resulting in the loss of potassium ions from the cell . It functions as an ionophore to abolish the potassium ion gradient across the bacterial membrane .
Biochemical Pathways
Boromycin is a specific inhibitor of the futalosine pathway . The futalosine pathway is a non-canonical pathway of menaquinone biosynthesis operating in certain bacteria . Boromycin’s inhibition of this pathway disrupts the normal functioning of these bacteria .
Pharmacokinetics
It is known that boromycin is a complex of boric acid with a tetradentate organic complexing agent .
Result of Action
Boromycin has potent activity against certain viruses, Gram-positive bacteria, and protozoan parasites . It rapidly kills asexual stages of both Plasmodium species at low concentrations . It also has activity against P. falciparum stage V gametocytes .
Safety and Hazards
properties
IUPAC Name |
[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73BNO15/c1-24(2)36(47)39(50)54-27(5)30-16-12-11-13-17-32(48)42(7,8)34-21-19-26(4)45(57-34)38-41(52)56-31-23-29(53-28(31)6)15-14-18-33(49)43(9,10)35-22-20-25(3)44(58-35)37(40(51)55-30)59-46(60-38,61-44)62-45/h11-12,24-38,48-49H,13-23,47H2,1-10H3/q-1/p+1/b12-11+/t25-,26-,27-,28-,29-,30+,31+,32+,33-,34+,35+,36-,37?,38?,44+,45+,46?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBFYEMEQCZLJL-XURNZCJASA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]123OC4C(=O)OC(CC=CCCC(C(C5CCC(C(O1)(O5)C(O2)C(=O)OC6CC(CCCC(C(C7CCC(C4(O3)O7)C)(C)C)O)OC6C)C)(C)C)O)C(C)OC(=O)C(C(C)C)[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]123OC4C(=O)O[C@@H](C/C=C/CC[C@@H](C([C@@H]5CC[C@H]([C@@](O1)(O5)C(O2)C(=O)O[C@H]6C[C@@H](CCC[C@H](C([C@@H]7CC[C@H]([C@@]4(O3)O7)C)(C)C)O)O[C@@H]6C)C)(C)C)O)[C@@H](C)OC(=O)[C@@H](C(C)C)[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74BNO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896996 | |
Record name | Boromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
879.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-[(1R)-1-[(1R,5S,7E,11S,13S,16R,17R,24S,25R,27R,31R,33S,36R)-11,31-dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl]ethoxy]-3-methyl-1-oxobutan-2-yl]azanium | |
CAS RN |
34524-20-4 | |
Record name | Boromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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